molecular formula C8H9BrS B169242 1-Bromo-3-(ethylsulfanyl)benzene CAS No. 18184-69-5

1-Bromo-3-(ethylsulfanyl)benzene

Cat. No.: B169242
CAS No.: 18184-69-5
M. Wt: 217.13 g/mol
InChI Key: DYKHQTGFDPTFQD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(ethylsulfanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-(ethylsulfanyl)benzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:

C6H5SC2H5+Br2FeBr3C6H4BrSC2H5+HBr\text{C}_6\text{H}_5\text{S}\text{C}_2\text{H}_5 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_6\text{H}_4\text{Br}\text{S}\text{C}_2\text{H}_5 + \text{HBr} C6​H5​SC2​H5​+Br2​FeBr3​​C6​H4​BrSC2​H5​+HBr

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(ethylsulfanyl)benzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of different substituted benzene derivatives.

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be used for nitration reactions.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.

Major Products Formed

    Electrophilic Substitution: Products such as 1-nitro-3-(ethylsulfanyl)benzene.

    Nucleophilic Substitution: Products such as 3-(ethylsulfanyl)phenol.

    Oxidation: Products such as 1-bromo-3-(ethylsulfonyl)benzene.

Scientific Research Applications

1-Bromo-3-(ethylsulfanyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, while the ethylsulfanyl group can influence the reactivity and orientation of the substitution.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(ethylsulfanyl)benzene
  • 1-Bromo-2-(ethylsulfanyl)benzene
  • 1-Chloro-3-(ethylsulfanyl)benzene

Uniqueness

1-Bromo-3-(ethylsulfanyl)benzene is unique due to the specific positioning of the bromine and ethylsulfanyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This compound’s distinct chemical properties make it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-3-ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKHQTGFDPTFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517642
Record name 1-Bromo-3-(ethylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18184-69-5
Record name 1-Bromo-3-(ethylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-(ethylthio)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Iodoethane (0.46 mL, 0.0058 mol) was added to a suspension of 3-bromothiophenol (0.50 mL, 0.0048 mol), ACN (7.11 mL, 0.136 mol) and potassium carbonate (2.0 g, 0.014 mol). The reaction was stirred for 2 h at rt, was diluted with ethyl acetate and filtered to remove the solids. The reaction was concentrated in vacuo to give 1-bromo-3-(ethylthio)benzene as a colorless oil 1.0 gm, 100%
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0.46 mL
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0.5 mL
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7.11 mL
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2 g
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Synthesis routes and methods II

Procedure details

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